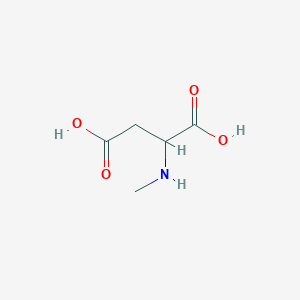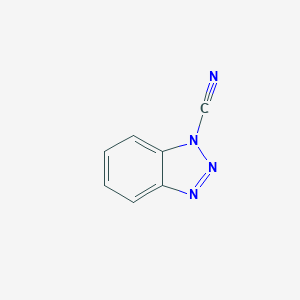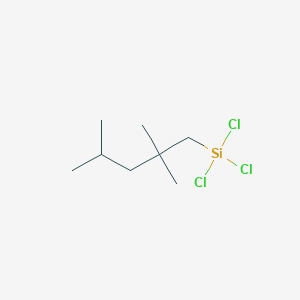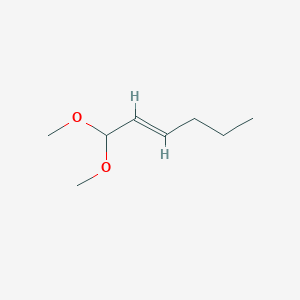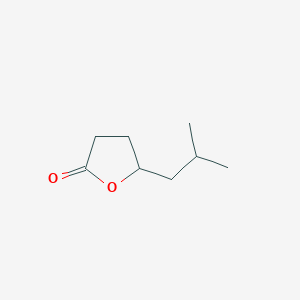
Diisobutyldiethoxysilane
概要
説明
Diisobutyldiethoxysilane is an organosilicon compound with the molecular formula C12H28O2Si . It is a colorless liquid with a density of approximately 0.857 g/cm³ and a boiling point of around 132°C . This compound is widely used in organic synthesis due to its ability to introduce and remove protecting groups, such as alcohol protection or deprotection .
準備方法
Diisobutyldiethoxysilane can be synthesized by reacting diisobutyl silicon chloride with ethanol. The reaction involves adding diisobutyl silicon chloride to ethanol and heating the mixture to generate this compound . This method is commonly used in both laboratory and industrial settings due to its simplicity and efficiency.
化学反応の分析
Diisobutyldiethoxysilane undergoes various chemical reactions, including:
Oxidation: The alkoxy and alkyl groups can be oxidized to form different functional groups.
Reduction: The compound can be reduced under specific conditions to yield various products.
Substitution: This compound can participate in substitution reactions, where the ethoxy groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Diisobutyldiethoxysilane has numerous applications in scientific research, including:
Biology: The compound is employed in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals and other bioactive compounds.
Medicine: this compound is used in the preparation of drug intermediates and other medicinal compounds.
作用機序
The mechanism by which diisobutyldiethoxysilane exerts its effects involves the conversion of its alkoxy and alkyl groups into different functional groups through chemical reactions. These transformations enable the compound to act as a versatile reagent in organic synthesis, facilitating the introduction and removal of protecting groups . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
類似化合物との比較
Diisobutyldiethoxysilane can be compared with other similar organosilicon compounds, such as:
Diisobutyldimethoxysilane: This compound has two methoxy groups instead of ethoxy groups, resulting in different reactivity and applications.
Diethyldiethoxysilane: This compound has ethyl groups instead of isobutyl groups, which affects its chemical properties and uses.
Triphenylethoxysilane: This compound contains phenyl groups, making it suitable for different types of chemical reactions and applications.
The uniqueness of this compound lies in its specific combination of isobutyl and ethoxy groups, which provide distinct reactivity and versatility in various chemical processes.
特性
IUPAC Name |
diethoxy-bis(2-methylpropyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28O2Si/c1-7-13-15(14-8-2,9-11(3)4)10-12(5)6/h11-12H,7-10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZOEHNJNZTJDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CC(C)C)(CC(C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B98133.png)
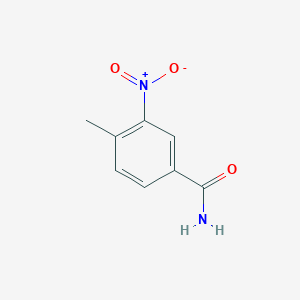

![1-Cbz-[1,4]diazepan-5-one](/img/structure/B98139.png)
